molecular formula C24H24N2O2 B12450325 4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol

Cat. No.: B12450325
M. Wt: 372.5 g/mol
InChI Key: CYZFKHNPSYOEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a phenolic structure with a benzyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with 4-benzylphenol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-Benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one
  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone

Comparison: 4-Benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

4-benzyl-2-[(4-morpholin-4-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C24H24N2O2/c27-24-11-6-20(16-19-4-2-1-3-5-19)17-21(24)18-25-22-7-9-23(10-8-22)26-12-14-28-15-13-26/h1-11,17-18,27H,12-16H2

InChI Key

CYZFKHNPSYOEJE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.